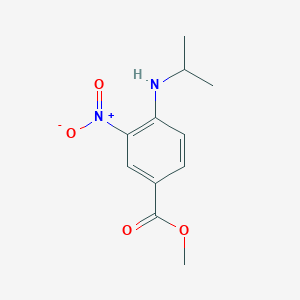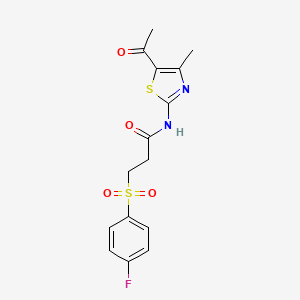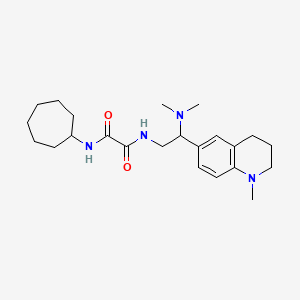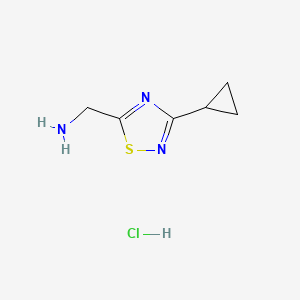![molecular formula C21H18N4O2S B2440191 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941895-65-4](/img/no-structure.png)
1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea” is not provided in the sources, compounds with similar structures, such as quinazolinones and quinazolines, have been extensively studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the sources .Aplicaciones Científicas De Investigación
Potent and Selective Inhibitors of PDGF Receptor Autophosphorylation
Quinoline and quinazoline derivatives, including urea, thiourea, urethane, and acylthiourea groups, have been studied for their inhibitory activity against the platelet-derived growth factor (PDGF) receptor autophosphorylation. These compounds show potential as therapeutic agents for the treatment of restenosis due to their receptor selectivity and potent oral efficacy in in vivo assays (Furuta et al., 2006).
Antimicrobial Applications
A series of substituted quinazolines were synthesized and evaluated for antimicrobial activity against various microorganisms. These compounds demonstrated broad-spectrum activity, indicating their potential as antimicrobial agents. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Synthesis and Evaluation of Novel Urea/Thiourea-Based Quinazolines
Research has explored the efficient palladium-catalyzed Suzuki C–C coupling of novel urea and thiourea-based quinazoline derivatives. These compounds are characterized by their ease of synthesis and potential for various chemical and pharmacological applications (Patel et al., 2015).
Catalyst-Free Synthesis Using Urea/Thiourea as Ammonia Surrogate
A catalyst-free synthesis approach has been developed using urea/thiourea as an effective ammonia surrogate for constructing quinazolin-4(3H)-one rings. This method allows for the simple synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, demonstrating the versatility of urea/thiourea in facilitating chemical reactions (Naidu et al., 2014).
Anti-Tubercular Agents
Quinazolin-4-ones linked with 1,3-thiazole hybrids have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesis, characterization, and docking studies of these compounds highlight their potential as potent anti-tubercular agents, with certain derivatives showing favorable activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 4-methylphenyl isocyanate in the presence of a suitable solvent and base to yield the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "4-methylphenyl isocyanate", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 4-methylphenyl isocyanate to the reaction mixture while stirring continuously.", "Step 4: Stir the reaction mixture for a few hours at room temperature.", "Step 5: Filter the reaction mixture to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the desired product." ] } | |
Número CAS |
941895-65-4 |
Fórmula molecular |
C21H18N4O2S |
Peso molecular |
390.46 |
Nombre IUPAC |
1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
Clave InChI |
YDCVDZNTSXUIFD-LYBHJNIJSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)




![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)


![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)